methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a benzodiazepine derivative featuring a sulfanyl-linked acetamide moiety and a 2-ethoxyphenyl substituent.
Properties
IUPAC Name |
methyl 2-[4-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-19-11-7-6-10-18(19)24-20(26)14-30-21-12-15(13-22(27)28-2)23-16-8-4-5-9-17(16)25-21/h4-12,23H,3,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAFRLGTGJXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a compound that exhibits significant biological activity due to its structural properties as a benzodiazepine derivative. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzodiazepine core with several functional groups that contribute to its biological activities. The chemical structure can be summarized as follows:
- Benzodiazepine Core : Provides the foundational structure associated with various pharmacological effects.
- Methyl Ester Group : Enhances lipophilicity, potentially improving bioavailability.
- Ethoxyphenyl Amine : Contributes to the compound's interaction profile with biological targets.
- Sulfanyl Group : Implicated in various biological activities, including antimicrobial and anticancer effects.
The synthesis of this compound can be approached through multiple methods, often involving the reaction of appropriate precursors under controlled conditions to ensure yield and purity.
Biological Activity
This compound is characterized by several biological activities:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound may exhibit anxiolytic properties by modulating GABA_A receptors, leading to increased inhibitory neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that the sulfanyl group enhances the compound's activity against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research indicates that benzodiazepine derivatives can provide neuroprotection against oxidative stress, making this compound a candidate for further investigation in neurodegenerative diseases.
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of related benzodiazepine compounds. Below is a summary of relevant findings:
Scientific Research Applications
Methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound belonging to the benzodiazepine class, with a benzodiazepine core characterized by fused benzene and diazepine ring structures. It includes a methyl ester group, an ethoxyphenyl amine, and a sulfanyl group at the 4-position of the benzodiazepine ring, giving it unique chemical properties and potential biological activities.
Potential Applications
This compound is used in scientific research. Potential applications may include:
- Scientific Research The compound is used in scientific research because of its properties.
- Biological Activities It may exhibit biological activities characteristic of benzodiazepines.
- Interaction studies Interaction studies could focus on this compound.
Structural Similarities
This compound shares structural similarities with several other benzodiazepine derivatives:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Diazepam | 7-chloro substitution | Widely used anxiolytic |
| Lorazepam | Hydroxyl group at 7-position | Shorter half-life |
| Clonazepam | Nitro group at 7-position | Potent anticonvulsant |
| Alprazolam | Triazole ring | Rapid onset of action |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Compound A: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689750-15-0)
- Structural Differences : Replaces the 1,5-benzodiazepine core with a 1,2,4-triazole ring. The sulfanyl-acetate group is retained, but the 2-ethoxyphenyl substituent is replaced with a 4-fluorophenyl and 4-nitrobenzoyl group.
- Functional Implications : Triazole derivatives are often explored for antimicrobial or anticancer activity. The nitro group may enhance electron-withdrawing effects, influencing reactivity or target binding.
Compound B : 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide
- Structural Differences : Substitutes the benzodiazepine core with a benzoxazole ring. The acetohydrazide group differs from the acetamide-ester in the target compound.
Compound C: Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structural Differences : Features a triazine core and sulfonylurea linkage instead of benzodiazepine and sulfanyl-acetate.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups.
- Optimize equivalents of hydrazine hydrate (1.2–1.5 eq) to minimize side products .
Basic: How can researchers confirm the purity and structural integrity of this compound?
Answer:
Employ a multi-technique analytical workflow:
- 1H/13C NMR : Verify ester (δ 3.6–3.8 ppm for methoxy), benzodiazepine ring protons (δ 6.8–7.5 ppm), and sulfanyl linkage (δ 2.8–3.2 ppm) .
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; target purity ≥95% .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm) .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
Transition State Analysis : Identify energy barriers for sulfanyl group incorporation using Gaussian09 .
Machine Learning : Train models on reaction yield data (solvent, temperature, catalyst) to predict optimal conditions .
Validation : Cross-check computed pathways with experimental TLC and HPLC data to refine parameters .
Q. Example Workflow :
- Use ICReDD’s computational-experimental feedback loop to reduce trial-and-error by 40% .
Advanced: How should researchers address contradictory bioactivity data in in vitro assays?
Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigate via:
Dose-Response Curves : Test 3–5 concentrations (10 nM–100 µM) in triplicate to confirm IC₅₀ trends .
Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) and adjust synthetic protocols .
Target Validation : Perform siRNA knockdown or competitive binding assays to confirm specificity .
Q. Case Study :
- Inconsistent cytotoxicity data resolved by replacing DMSO with PEG-400 to stabilize the compound .
Basic: What storage conditions ensure stability of this compound?
Answer:
- Short-Term : Store at –20°C in amber vials under argon.
- Long-Term : Lyophilize and store at –80°C with desiccants (silica gel) .
- Stability Monitoring : Conduct monthly HPLC checks to detect degradation (e.g., ester hydrolysis) .
Advanced: What mechanistic insights exist for the sulfanyl group’s role in modulating benzodiazepine activity?
Answer:
The sulfanyl group enhances binding affinity via:
Hydrogen Bonding : Interactions with GABA_A receptor residues (e.g., α1-His101) .
Conformational Restriction : Stabilizes the benzodiazepine ring in a bioactive conformation (confirmed by X-ray crystallography) .
Redox Modulation : Sulfanyl-to-disulfide conversion under oxidative conditions alters pharmacokinetics .
Q. Experimental Validation :
- Replace sulfanyl with methylene to observe 70% reduced receptor binding .
Basic: Which solvents are optimal for solubility and in vitro assays?
Answer:
- Polar Solvents : DMSO (≥10 mg/mL) for stock solutions.
- Aqueous Buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Avoid : Chloroform (induces ester hydrolysis) .
Advanced: How to design assays evaluating this compound’s interaction with CNS targets?
Answer:
Receptor Binding : Radioligand displacement assays (³H-flunitrazepam for GABA_A) .
Electrophysiology : Patch-clamp recordings on hippocampal neurons to measure chloride influx .
In Silico Docking : Use AutoDock Vina to predict binding poses against Cryo-EM structures .
Q. Data Interpretation :
- Normalize results to diazepam (positive control) and account for allosteric modulation .
Advanced: Can hybrid QSAR/pharmacophore models predict derivatives with improved efficacy?
Answer:
Yes. A validated workflow includes:
Descriptor Calculation : Compute logP, polar surface area, and H-bond donors/acceptors .
Pharmacophore Mapping : Align sulfanyl and benzodiazepine moieties to a GABA_A template .
Validation : Synthesize top 3 predicted derivatives and test in vivo (rodent seizure models) .
Q. Outcome :
- A methyl-to-cyclopropyl substitution increased bioavailability by 2.3-fold .
Basic: What safety protocols are essential during handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
